molecular formula C7H14N2O4S B13212770 1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide

1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide

Cat. No.: B13212770
M. Wt: 222.26 g/mol
InChI Key: KDBJZZWMWCDOMO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide typically involves the reaction of morpholine with a suitable sulfonyl chloride. One common method involves the reaction of morpholine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where morpholine and propane-2-sulfonyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including filtration and distillation, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Morpholin-4-yl)-1-oxopropane-2-sulfonamide is unique due to its specific combination of a morpholine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal and industrial chemistry .

Properties

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

IUPAC Name

1-morpholin-4-yl-1-oxopropane-2-sulfonamide

InChI

InChI=1S/C7H14N2O4S/c1-6(14(8,11)12)7(10)9-2-4-13-5-3-9/h6H,2-5H2,1H3,(H2,8,11,12)

InChI Key

KDBJZZWMWCDOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCOCC1)S(=O)(=O)N

Origin of Product

United States

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